N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2-chlorobenzyl group and a 4-methoxyphenylsulfonamido substituent on the thiazole ring. This compound combines structural motifs known for pharmacological relevance, including the sulfonamide group (implicated in enzyme inhibition and hydrogen bonding) and the thiazole ring (a heterocycle with diverse bioactivity). The 4-methoxy group on the phenylsulfonamido moiety may enhance electron-donating effects, influencing solubility and target interactions .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-19-22-14(12-28-19)10-18(24)21-11-13-4-2-3-5-17(13)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOXVKSGMOSFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922128-94-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₄S₂ |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 922128-94-7 |
These properties inform its interaction with biological systems and influence its pharmacological profile.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their antimicrobial efficacy against several pathogens, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans . The findings suggested that:
- Compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating membrane penetration.
- The effectiveness varied by the substituent's position on the phenyl ring, impacting activity against Gram-positive and Gram-negative bacteria differently.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR. Key observations include:
- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity due to better cell membrane permeability.
- Substituent Positioning : Variations in substituent positions affect the binding affinity to bacterial receptors, influencing overall potency.
The compound's structure allows for diverse interactions with microbial targets, which can be optimized through chemical modifications.
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of twelve N-substituted phenyl-2-chloroacetamides demonstrated that certain derivatives exhibited potent activity against MRSA and other pathogens. The study utilized quantitative structure-activity relationship (QSAR) models to predict and verify biological activity .
- Mechanistic Insights : Another investigation into thiazole derivatives revealed that modifications in the thiazole ring significantly impacted their antibacterial properties. This study underscored the importance of structural optimization in developing effective antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s structure is defined by:
- Thiazole core : A heterocyclic scaffold with nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination.
- 4-Methoxyphenylsulfonamido substituent : The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capacity, while the methoxy group modulates electronic and steric properties.
Comparison with Similar Compounds
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c)
- Substituent on thiazole: 4-(2-Morpholinoethoxy)phenyl (ether-linked morpholine group).
- Synthesis : Yielded 21% via coupling of 2-chloroaniline derivatives with thiazole intermediates .
- Spectroscopy : IR shows C=O stretch at ~1663 cm⁻¹ and NH bands at ~3278 cm⁻¹, consistent with acetamide and secondary amine groups .
N-(4-Phenyl-2-thiazolyl)acetamide
- Substituent on thiazole : Simple phenyl group.
- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃ catalysis .
Bis(azolyl)sulfonamidoacetamides ()
Physicochemical and Spectroscopic Properties
Preparation Methods
Cyclization Approach
The thiazole core can be synthesized through traditional Hantzsch thiazole synthesis, utilizing α-haloketones and thiourea derivatives.
Method A: Modified Hantzsch Synthesis
Step 1: Preparation of α-bromoketone intermediate
Step 2: Cyclization with an appropriate thiourea derivative
Step 3: Functionalization at position 2 with the sulfonamide group
This approach typically employs mild conditions with ethanol or methanol as solvent systems, providing good yields (70-85%) of the thiazole core.
Alternative Cyclization Methods
As evident from research on similar compounds, the thiazole ring can also be constructed through the reaction of isothiocyanates with α-aminoketones, followed by oxidative cyclization.
Table 1: Comparison of Cyclization Methods for Thiazole Core Formation
| Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages/Limitations |
|---|---|---|---|---|
| Hantzsch | α-haloketone, thiourea | Ethanol, 70-80°C, 4-6h | 75-85 | Most common, reliable method |
| Isothiocyanate | α-aminoketone, isothiocyanate | DMF, 60-70°C, 5-8h | 65-75 | Better for sensitive functionalities |
| Gabriel | α-halocarbonyl, thioamide | Toluene, reflux, 3-4h | 60-70 | Useful for substituted thiazoles |
Introduction of the Sulfonamide Group
Direct Sulfonylation Approach
The 4-methoxyphenylsulfonamido group can be introduced through direct sulfonylation of the amino-thiazole intermediate using 4-methoxybenzenesulfonyl chloride under basic conditions.
Procedure:
- To a solution of 2-aminothiazole derivative (1.0 equiv) in dichloromethane (DCM), add triethylamine (1.5 equiv)
- Cool the mixture to 0-5°C and add 4-methoxybenzenesulfonyl chloride (1.1 equiv) dropwise
- Allow the reaction to warm to room temperature and stir for 5-8 hours
- Workup and purification by column chromatography
This method typically provides the desired sulfonamide in yields ranging from 65-80%.
Phase-Transfer Catalysis Method
Phase-transfer catalysis offers an alternative approach for introducing the sulfonamide functionality, especially beneficial for compounds with poor solubility profiles.
Procedure:
- Combine 2-aminothiazole derivative (1.0 equiv), potassium carbonate (2.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in a mixture of dichloromethane and water
- Add 4-methoxybenzenesulfonyl chloride (1.1 equiv) with vigorous stirring
- Maintain reaction at room temperature for 24 hours
- Separate layers, dry organic layer, and concentrate
This method has shown good results with yields of 75-88% for similar thiazole-based compounds.
Acetamide Formation and Final Assembly
Formation of the Acetamide Linkage
The acetamide linkage can be established through several methods, with the reaction of 2-(thiazol-4-yl)acetic acid derivatives with 2-chlorobenzylamine being the most direct approach.
Method B: Carbodiimide-Mediated Coupling
Step 1: Activation of 2-(thiazol-4-yl)acetic acid with coupling agent
Step 2: Addition of 2-chlorobenzylamine to form the amide bond
The reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at room temperature for 12-24 hours.
Alternative Method: Chloroacetyl Chloride Approach
An alternative approach involves reacting the thiazole intermediate with chloroacetyl chloride to form a chloroacetamide derivative, followed by nucleophilic substitution with 2-chlorobenzylamine.
Table 2: Comparison of Methods for Acetamide Formation
| Method | Reagents | Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Carbodiimide Coupling | DCC/EDC, DMAP | DCM, rt, 12-24h | 70-85 | Clean reaction, easier workup |
| Acid Chloride | SOCl₂, then amine | DCM, 0°C→rt, 6-8h | 75-90 | Higher yields but harsher conditions |
| Mixed Anhydride | Isobutyl chloroformate, NMM | THF, -10°C→rt, 5h | 65-80 | Useful for sensitive substrates |
Comprehensive Synthetic Route
Based on the analysis of related compounds and synthetic approaches, the following comprehensive route is proposed for the synthesis of this compound:
Overall Synthetic Scheme
Scheme 1: Complete Synthesis Route
Stage 1: Preparation of 2-aminothiazole-4-acetic acid derivative
Stage 2: Introduction of 4-methoxyphenylsulfonamido group at position 2
Stage 3: Carbodiimide-mediated coupling with 2-chlorobenzylamine
Detailed Procedure
Stage 1: Thiazole Core Formation
- To a solution of ethyl bromopyruvate (1.0 equiv) in ethanol, add thiourea (1.0 equiv)
- Heat the mixture under reflux for 4-6 hours
- Cool to room temperature, neutralize with sodium bicarbonate
- Extract with ethyl acetate, dry, and concentrate to obtain ethyl 2-aminothiazole-4-acetate
Stage 2: Sulfonamide Formation
- Dissolve ethyl 2-aminothiazole-4-acetate (1.0 equiv) in DCM and add triethylamine (1.5 equiv)
- Cool to 0°C and add 4-methoxybenzenesulfonyl chloride (1.1 equiv) dropwise
- Stir at room temperature for 6-8 hours
- Wash with dilute HCl, dry, and concentrate
- Hydrolyze the ester with LiOH in THF/water to obtain the carboxylic acid
Stage 3: Amide Formation
- To a solution of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetic acid (1.0 equiv) in DCM, add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv)
- Stir for 30 minutes at 0°C
- Add 2-chlorobenzylamine (1.1 equiv) and stir at room temperature for 12 hours
- Wash with dilute HCl, saturated NaHCO₃, and brine
- Dry, concentrate, and purify by column chromatography
Optimization of Reaction Conditions
Critical Parameters
Several parameters significantly impact the yield and purity of the target compound:
Table 3: Critical Parameters for Optimization
| Parameter | Optimal Range | Effect on Synthesis |
|---|---|---|
| Temperature | 0-25°C (sulfonylation), 20-25°C (amide coupling) | Higher temperatures lead to side reactions |
| Solvent | DCM (sulfonylation), DCM/DMF (amide coupling) | Solvent polarity affects reaction rate and selectivity |
| Base | TEA or DIPEA (sulfonylation), DIPEA (amide coupling) | Base strength impacts nucleophilicity and side reactions |
| Reaction Time | 6-8h (sulfonylation), 12-24h (amide coupling) | Extended times can lead to degradation products |
Purification Strategies
Purification of the final compound can be achieved through recrystallization from appropriate solvent systems or column chromatography.
Recommended Purification Protocol:
- Column chromatography using silica gel with gradient elution (hexane/ethyl acetate)
- Recrystallization from ethanol/water or methanol/water systems
- Typical recovery: 85-95% after recrystallization
Scale-Up Considerations and Industrial Relevance
For industrial-scale synthesis, several modifications to the laboratory-scale procedures would be necessary:
- Replacement of chromatographic purification with crystallization techniques
- Consideration of continuous flow processes for exothermic steps
- Implementation of safer alternatives to hazardous reagents like thionyl chloride
- Optimization of solvent recovery and recycling systems
These modifications would address both economic and safety concerns associated with large-scale production.
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| 1H NMR | Thiazole H-4: δ 6.9–7.1 (s, 1H) | |
| 13C NMR | Acetamide carbonyl: δ 168.2–169.5 ppm | |
| HRMS | [M+Na]+: m/z 526.0523 (calc. 526.0519) |
Q. Table 2: Comparative Bioactivity of Analogues
| Substituent | Target Activity (IC50) | Assay Type | Reference |
|---|---|---|---|
| 2-chlorobenzyl | COX-2: 0.8 µM | Enzymatic | |
| 3,4-dichlorobenzyl | EGFR: 1.2 µM | Cellular (A549) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
